
2,2-difluoro-3-hydroxydecanoic acid
Description
2,2-Difluoro-3-hydroxydecanoic acid (C₁₀H₁₆F₂O₃) is a fluorinated hydroxy fatty acid characterized by a 10-carbon aliphatic chain with two fluorine atoms at the C2 position and a hydroxyl group at C2. Its molecular weight is 222.23 g/mol, and it is identified by the CAS number EN300-1190666 . The compound’s structure combines fluorination—a feature known to enhance chemical stability and metabolic resistance—with a polar hydroxyl group, which may influence solubility and reactivity.
Properties
CAS No. |
1248776-03-5 |
---|---|
Molecular Formula |
C10H18F2O3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-hydroxydecanoic acid can be synthesized through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The reaction sequence is marked by the selective cleavage of the COCF3 bond, providing good to excellent yields under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hexafluoro-2-propanol as the fluorine source. This reagent is cost-effective and facilitates the synthesis of fluorinated compounds, which are valuable in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxydecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive materials and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways due to its unique fluorine atoms.
Industry: The compound is valuable in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-hydroxydecanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can mimic hydrogen atoms or hydroxyl groups, allowing it to interact with enzymes and receptors in a unique manner. This interaction can lead to the inhibition of specific enzymes or modulation of metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,2-Difluoro-3-hydroxydecanoic acid vs. Long-Chain Perfluorinated Acids
Parameter | This compound | Docosafluorododecanoic Acid (C₁₂HF₂₂O₂) |
---|---|---|
Molecular Formula | C₁₀H₁₆F₂O₃ | C₁₂HF₂₂O₂ |
Molecular Weight | 222.23 g/mol | 614.11 g/mol |
Fluorine Atoms | 2 | 22 |
Functional Groups | -OH (C3) | Fully fluorinated chain |
Environmental Impact | Likely lower bioaccumulation | High persistence and bioaccumulation |
Long-chain perfluorinated acids, such as docosafluorododecanoic acid, exhibit extreme environmental persistence due to strong C-F bonds and resistance to degradation .
Functional Group Comparison: Hydroxy Acids
This compound vs. Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Parameter | This compound | Caffeic Acid (C₉H₈O₄) |
---|---|---|
Structure | Aliphatic chain with -OH and -F | Aromatic ring with two -OH groups |
Molecular Weight | 222.23 g/mol | 180.16 g/mol |
Key Properties | Moderate polarity, fluorinated | High antioxidant activity |
Applications | Synthetic intermediates | Pharmaceuticals, food additives |
Caffeic acid’s aromatic dihydroxy structure confers potent antioxidant properties, making it valuable in food and cosmetic research . The fluorinated hydroxydecanoic acid lacks aromaticity but may offer unique reactivity in fluorinated drug synthesis due to its hybrid structure .
Stereochemical and Chain-Length Variants
This compound vs. (2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
Parameter | This compound | (2S,3R,5S)-Hydroxyhexadecanoic Acid Derivative |
---|---|---|
Chain Length | C10 | C16 |
Stereochemistry | Not specified | Chiral centers at C2, C3, C5 |
Functional Groups | -F, -OH | -OH, -O-leucyl |
Potential Use | Material science | Bioactive lipids, enzyme inhibitors |
The C16 derivative’s stereochemistry and leucine moiety suggest applications in enzymology or antimicrobial agents, whereas the fluorinated C10 compound’s simpler structure may prioritize synthetic scalability .
Research Findings and Implications
- Chemical Stability: The dual fluorine atoms at C2 likely enhance resistance to β-oxidation compared to non-fluorinated hydroxy acids, though less so than heavily fluorinated analogs .
- Environmental Behavior : Shorter chain length may reduce bioaccumulation risks compared to long-chain perfluorinated acids (e.g., PFDA, PFOA), which are classified as substances of very high concern (SVHCs) by ECHA .
- Synthetic Utility : The compound’s structure positions it as a candidate for fluorinated surfactant or prodrug development, bridging gap between highly persistent PFAS and biodegradable alternatives .
Data Tables
Table 1: Comparative Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Functional Groups |
---|---|---|---|---|
This compound | C₁₀H₁₆F₂O₃ | 222.23 | 2 | -OH, -F |
Docosafluorododecanoic acid | C₁₂HF₂₂O₂ | 614.11 | 22 | None (fully fluorinated) |
Caffeic acid | C₉H₈O₄ | 180.16 | 0 | Aromatic -OH |
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